Decamethylcyclopentasiloxane

描述

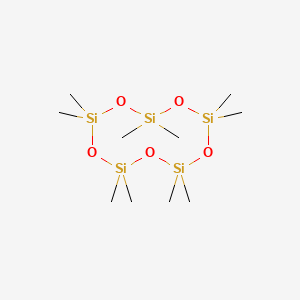

环五甲基硅氧烷,也称为十甲基环五硅氧烷,属于环硅氧烷家族,该家族成员是液体甲基硅氧烷,以其低粘度和高挥发性为特征。这些化合物在结构上是环状的,其单体主链由一个硅原子和两个氧原子键合在一起。 环五甲基硅氧烷被广泛用于化妆品和个人护理产品中作为皮肤柔软剂,因为它在皮肤上具有光滑、干燥和不油腻的感觉 .

准备方法

合成路线和反应条件: 环五甲基硅氧烷是通过二甲基二氯硅烷的水解和缩合合成的。该过程包括以下步骤:

水解: 二甲基二氯硅烷在水的存在下水解形成二甲基硅烷二醇。

缩合: 二甲基硅烷二醇发生缩合反应形成环状低聚物,包括环五甲基硅氧烷。

工业生产方法: 在工业环境中,环五甲基硅氧烷的生产涉及使用高纯度二甲基二氯硅烷和受控反应条件,以确保形成所需的环状硅氧烷。 反应通常在催化剂的存在下进行,例如强酸或强碱,以促进缩合过程 .

化学反应分析

反应类型: 环五甲基硅氧烷主要由于硅氧键的存在而发生取代反应。这些反应包括:

氢硅化: 硅氢键加成到不饱和有机化合物中。

硅氧键断裂: 在强酸或强碱的存在下,硅氧键断裂。

常用试剂和条件:

氢硅化: 铂基催化剂通常在温和条件下使用。

硅氧键断裂: 在受控温度下使用强酸(例如,硫酸)或强碱(例如,氢氧化钠)。

主要产品:

氢硅化: 形成具有各种官能团的有机硅化合物。

硅氧键断裂: 形成更小的硅氧烷单元或硅烷醇.

科学研究应用

Applications in Personal Care Products

D5 is widely used in personal care formulations due to its emollient and conditioning properties. It acts as a carrier for active ingredients and enhances the texture of products such as lotions, shampoos, and deodorants.

Table 1: Common Personal Care Products Containing D5

| Product Type | Functionality |

|---|---|

| Skin lotions | Emollient and skin conditioning |

| Hair conditioners | Smoothing and detangling |

| Deodorants | Fragrance carrier |

| Sunscreens | Enhancer for spreadability |

Industrial Applications

In industrial settings, D5 is utilized in various formulations, including lubricants, sealants, and coatings. Its properties help improve the performance and longevity of these products.

Table 2: Industrial Uses of D5

| Application Type | Benefits |

|---|---|

| Lubricants | Reduces friction and wear |

| Sealants | Provides water resistance |

| Coatings | Enhances durability and gloss |

Environmental Impact Studies

Research has focused on the ecological risks associated with D5 due to its widespread use. Studies indicate that D5 presents negligible risk to aquatic organisms and terrestrial ecosystems.

- A study found that exposure to D5 did not lead to toxic levels in benthic invertebrates or aquatic organisms at concentrations observed in the environment .

- Additionally, D5 showed minimal effects on soil health and plant growth when tested under controlled conditions .

Toxicological Research

Toxicological assessments have been conducted to evaluate the safety of D5 in various contexts:

- Acute Toxicity : Studies demonstrate that D5 has low acute toxicity via oral and dermal routes, with LD50 values exceeding 20 g/kg in rats .

- Reproductive Effects : Research indicates potential reproductive toxicity in animal models; maternal exposure has been linked to developmental neurotoxicity in offspring .

Table 3: Summary of Toxicological Findings

| Study Focus | Findings |

|---|---|

| Acute Oral Toxicity | LD50 > 20 g/kg |

| Dermal Toxicity | Low irritancy observed |

| Developmental Effects | Behavioral disorders in offspring |

Case Studies

Several case studies highlight the implications of D5's use:

- Case Study 1 : A study on maternal exposure to D5 revealed behavioral changes in offspring mice, suggesting developmental neurotoxicity .

- Case Study 2 : Research assessing the environmental impact of D5 concluded that it poses minimal risk to aquatic life based on laboratory and field data .

Regulatory Perspectives

Regulatory bodies have evaluated the safety of D5 extensively:

作用机制

环五甲基硅氧烷的作用机制主要基于其物理特性,而不是化学相互作用。作为一种挥发性硅氧烷,它在皮肤上形成一层薄薄的、非封闭性的层,提供光滑和干燥的感觉。这层有助于减少经皮水分流失,而不会堵塞毛孔。 该化合物的挥发性确保其快速蒸发,不留下油腻残留 .

相似化合物的比较

环五甲基硅氧烷是一个更广泛的环状硅氧烷家族的一部分,包括:

四甲基环四硅氧烷(D4): 具有四个硅氧单元的较小环状硅氧烷。

六甲基环六硅氧烷(D6): 具有六个硅氧单元的较大环状硅氧烷。

环五甲基硅氧烷的独特性:

挥发性: 环五甲基硅氧烷具有挥发性和稳定性的最佳平衡,使其适合各种应用。

通过了解环五甲基硅氧烷的特性和应用,研究人员和行业专业人员可以利用其独特的特性来开发创新的产品和解决方案。

生物活性

Decamethylcyclopentasiloxane (D5) is a cyclic siloxane widely used in various consumer products and industrial applications. Its biological activity has been the subject of numerous studies, focusing primarily on its toxicological effects, potential carcinogenicity, and mechanisms of action in mammalian systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of D5's biological activity.

D5, also known as this compound, is characterized by its low viscosity and high thermal stability. It is commonly found in personal care products, household cleaners, and industrial applications such as dry cleaning solvents. Due to its widespread use, understanding its biological implications is critical for assessing human health risks.

General Toxicity

D5 exhibits low acute toxicity, with studies indicating a high LD50 value (above 20,000 mg/kg) in rats, suggesting minimal immediate toxic effects upon exposure . However, chronic exposure has revealed various biological effects:

- Liver Effects : Inhalation studies have shown increased liver weights in both male and female rats after prolonged exposure to D5. These changes are interpreted as adaptive responses rather than adverse effects .

- Respiratory Effects : Mild irritative effects on the respiratory tract have been noted following inhalation exposure, consistent with other irritants .

Carcinogenicity

One of the most significant findings regarding D5 is its potential link to uterine tumors in female Fischer 344 rats. A two-year chronic inhalation study reported an 8% incidence of endometrial adenocarcinomas at the highest exposure concentration (160 ppm) . The proposed mechanism involves alterations in the estrous cycle due to changes in prolactin levels and estrogen/progesterone ratios, rather than direct genotoxicity or estrogenic activity .

The biological activity of D5 appears to be mediated through several mechanisms:

- Enzyme Induction : D5 has been identified as a weak inducer of xenobiotic metabolizing enzymes, similar to phenobarbital. Studies have shown increased activity of various hepatic enzymes following exposure .

- Dopamine Receptor Interaction : Research suggests that D5 may act as a dopamine receptor agonist, influencing hormonal regulation and potentially leading to reproductive toxicity through altered estrous cycling .

Case Studies and Research Findings

Several studies have investigated the biological effects of D5:

- Chronic Inhalation Study : A two-year study on Fischer 344 rats indicated a slight increase in uterine tumors linked to D5 exposure but suggested that spontaneous tumor rates in this strain complicate direct causal interpretations .

- Acute Inhalation Toxicity Study : This study highlighted rapid absorption and subsequent exhalation of unchanged D5, indicating low bioaccumulation potential. Peak plasma levels were observed shortly after exposure, with significant recovery noted within 14 days post-exposure .

- Reproductive Toxicity Studies : Research has shown that while D5 does not exhibit direct reproductive toxicity, its influence on hormonal pathways could lead to reproductive health concerns under certain conditions .

Summary Table of Biological Effects

属性

IUPAC Name |

2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXQFUHVRWGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O5Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32625-53-9 | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32625-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027184 | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless volatile liquid; [Merck Index] | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

73 °C (163 °F) - closed cup | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.7X10-2 mg/L at 25 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9593 g/cu cm at 20 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.2 [mmHg], 0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer) | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid | |

CAS No. |

541-02-6 | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomethicone 5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylcyclopentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0THT5PCI0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-38 °C | |

| Record name | DECAMETHYLCYCLOPENTASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。